molecular formula C23H16O7 B14374637 2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate CAS No. 90269-80-0

2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate

Cat. No.: B14374637
CAS No.: 90269-80-0
M. Wt: 404.4 g/mol
InChI Key: YBWCUZDRTVOPFZ-UHFFFAOYSA-N
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Description

2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[b]anthracene core, which is a polycyclic aromatic hydrocarbon. The presence of acetyl and diacetate groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclopenta[b]anthracene core, followed by the introduction of acetyl and diacetate groups. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the acetylation and diacetylation processes. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity.

Chemical Reactions Analysis

2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

    Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivatives.

Scientific Research Applications

2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of

Properties

CAS No.

90269-80-0

Molecular Formula

C23H16O7

Molecular Weight

404.4 g/mol

IUPAC Name

(2-acetyl-4-acetyloxy-5,10-dioxo-1H-cyclopenta[b]anthracen-11-yl) acetate

InChI

InChI=1S/C23H16O7/c1-10(24)13-8-16-17(9-13)23(30-12(3)26)19-18(22(16)29-11(2)25)20(27)14-6-4-5-7-15(14)21(19)28/h4-8H,9H2,1-3H3

InChI Key

YBWCUZDRTVOPFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C1)C(=C3C(=C2OC(=O)C)C(=O)C4=CC=CC=C4C3=O)OC(=O)C

Origin of Product

United States

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